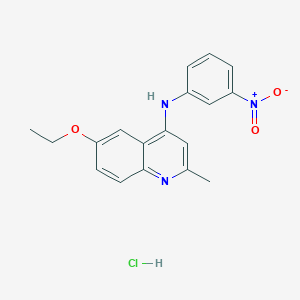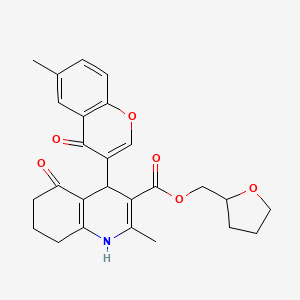
6-ethoxy-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethoxy-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a quinoline derivative and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 6-ethoxy-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, which makes it a promising candidate for the development of new cancer drugs.
Biochemical and Physiological Effects:
6-ethoxy-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-ethoxy-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride in lab experiments is its potent anti-cancer activity. This compound has been found to be effective against a wide range of cancer cell lines and has been shown to induce apoptosis in these cells. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols to minimize the risk of exposure.
Orientations Futures
There are many potential future directions for research on 6-ethoxy-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride. One area of research could be the development of new cancer drugs based on this compound. Another area of research could be the investigation of the anti-inflammatory and antioxidant properties of this compound for the treatment of other diseases. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to identify potential new targets for drug development.
Méthodes De Synthèse
The synthesis of 6-ethoxy-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride involves the reaction of ethyl 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate with 3-nitroaniline in the presence of a catalyst such as palladium on carbon. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound. This synthesis method has been optimized for high yields and purity of the final product.
Applications De Recherche Scientifique
6-ethoxy-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride has been used in a variety of scientific research applications. One of the main areas of research has been in the development of new drugs for the treatment of cancer. This compound has been found to have potent anti-cancer activity and has been studied extensively for its potential as a chemotherapeutic agent.
Propriétés
IUPAC Name |
6-ethoxy-2-methyl-N-(3-nitrophenyl)quinolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3.ClH/c1-3-24-15-7-8-17-16(11-15)18(9-12(2)19-17)20-13-5-4-6-14(10-13)21(22)23;/h4-11H,3H2,1-2H3,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJOXZAXYZWHRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC(=CC=C3)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethoxy-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2,3-dimethylphenyl)amino]acrylonitrile](/img/structure/B4925132.png)
![3-[1-(benzylsulfonyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B4925136.png)
![N-[({3-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B4925148.png)


![2-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4925173.png)
![9-hydroxy-5,5-dimethyl-11,15-dioxa-8-azatetracyclo[7.4.1.1~10,13~.0~2,7~]pentadec-2(7)-en-3-one](/img/structure/B4925178.png)
![ethyl 6-(5-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate](/img/structure/B4925185.png)
![4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4925187.png)
![2-[(triphenylphosphoranylidene)amino]-1,3-thiazole](/img/structure/B4925189.png)
![1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4925193.png)

![N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide](/img/structure/B4925207.png)